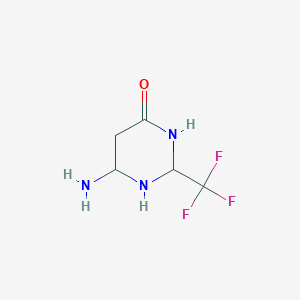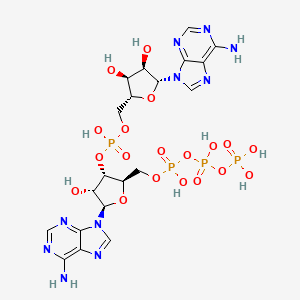
pppApA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: pppApA is synthesized through the conjugation of two ATP molecules. The reaction involves the formation of a phosphodiester bond between the 5’-phosphate group of one ATP molecule and the 3’-hydroxyl group of another ATP molecule . This process is typically catalyzed by specific enzymes that facilitate the formation of the linear dinucleotide structure.
Industrial Production Methods: Industrial production of this compound involves enzymatic synthesis using purified enzymes that catalyze the formation of the compound. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: pppApA undergoes various chemical reactions, including hydrolysis and enzymatic degradation. It is a substrate for enzymes that produce cyclic diadenosine monophosphate (c-diAMP) and cyclic oligoadenylates .
Common Reagents and Conditions: The hydrolysis of this compound can be catalyzed by specific nucleases that cleave the phosphodiester bonds. Enzymatic reactions involving this compound typically require the presence of metal ions such as magnesium or manganese to facilitate the catalytic activity .
Major Products Formed: The major products formed from the reactions involving this compound include cyclic diadenosine monophosphate (c-diAMP) and cyclic oligoadenylates. These products play crucial roles in bacterial signaling and regulatory pathways .
Aplicaciones Científicas De Investigación
pppApA has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as an intermediate in the study of bacterial signaling pathways and the production of cyclic nucleotides . In biology, this compound is utilized to investigate the mechanisms of nucleotide signaling and regulation in bacterial cells . In medicine, it serves as a tool to explore potential therapeutic targets for bacterial infections and other diseases .
Mecanismo De Acción
The mechanism of action of pppApA involves its role as an intermediate in the enzymatic production of cyclic diadenosine monophosphate (c-diAMP) and cyclic oligoadenylates . These cyclic nucleotides act as second messengers in bacterial cells, regulating various cellular processes such as cell wall homeostasis, DNA repair, and stress response . The molecular targets of this compound include enzymes involved in nucleotide synthesis and degradation, as well as proteins that bind to cyclic nucleotides to mediate their signaling effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to pppApA include other linear dinucleotides and cyclic nucleotides such as cyclic diadenosine monophosphate (c-diAMP) and cyclic oligoadenylates .
Uniqueness: What sets this compound apart from other similar compounds is its specific role as an intermediate in the production of c-diAMP and cyclic oligoadenylates. This unique function makes it a valuable tool for studying bacterial signaling pathways and developing potential therapeutic strategies .
Propiedades
Fórmula molecular |
C20H28N10O19P4 |
|---|---|
Peso molecular |
836.4 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C20H28N10O19P4/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)11(31)7(45-19)1-43-51(37,38)47-14-8(2-44-52(39,40)49-53(41,42)48-50(34,35)36)46-20(13(14)33)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-33H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26)(H2,34,35,36)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
Clave InChI |
QHDLNUXBTZGUIH-XPWFQUROSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


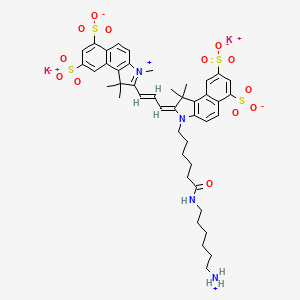
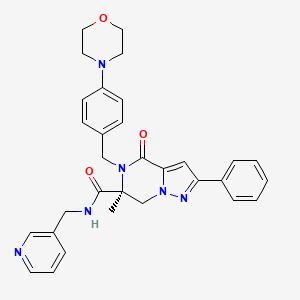
![Benzoic acid, 4-[(2-iodoacetyl)amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)](/img/structure/B12363989.png)
![(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12363991.png)
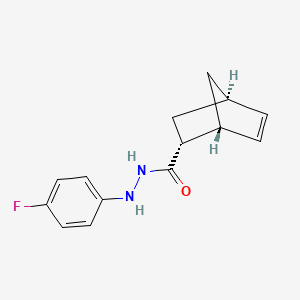
![1-{3-[(3r,8As)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl]propyl}guanidine](/img/structure/B12364000.png)
![(1S)-1-[1-[[5-[4-[2-(3-morpholin-4-ylcyclobutyl)ethynyl]phenyl]-1,2-oxazol-3-yl]methyl]imidazol-2-yl]ethanol](/img/structure/B12364006.png)
![5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide;hydrochloride](/img/structure/B12364013.png)


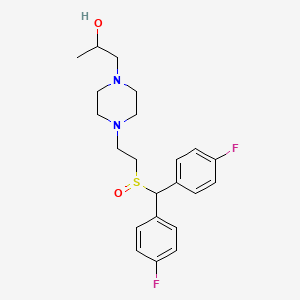
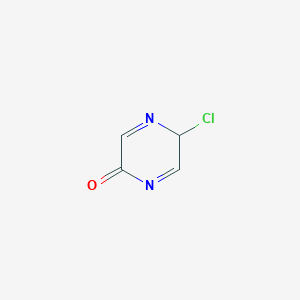
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxybutanethioate](/img/structure/B12364054.png)
